

PROTAC B-Raf degrader 1 experimental protocol for cell culture

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Compound of Interest

Compound Name: PROTAC B-Raf degrader 1

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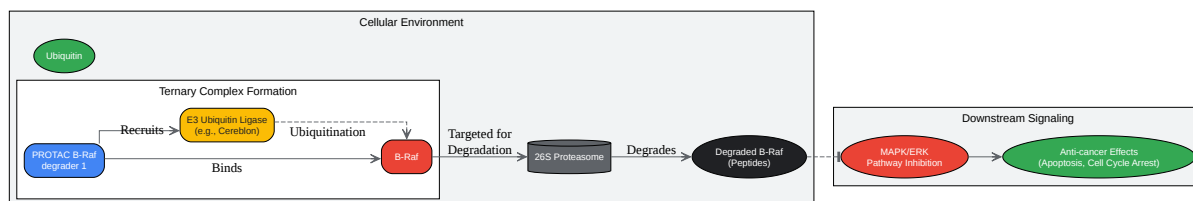
Application Notes for PROTAC B-Raf Degradation 1 in Cell Culture

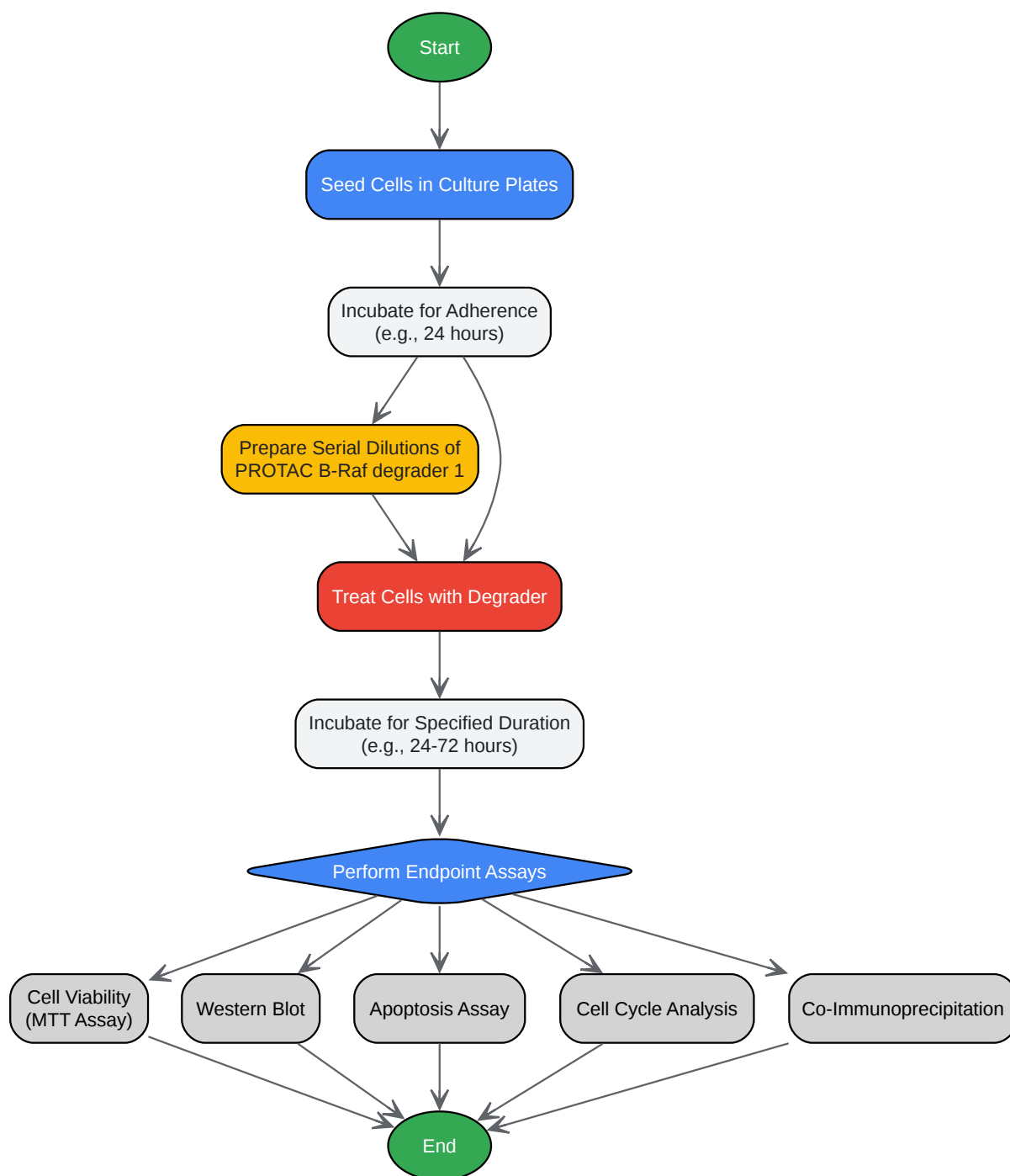
Introduction

PROTAC B-Raf degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the B-Raf protein.[1][2][3] It functions by hijacking the cellular ubiquitin-proteasome system.[4] This molecule consists of a ligand that binds to the B-Raf protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon.[4] This ternary complex formation facilitates the ubiquitination of B-Raf, marking it for degradation by the proteasome.[4] The targeted degradation of B-Raf offers a powerful approach to inhibit the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to B-Raf mutations.[4] These application notes provide detailed protocols for the use of **PROTAC B-Raf degrader 1** in cell culture for researchers in oncology and drug development.

Mechanism of Action

PROTAC B-Raf degrader 1 mediates the degradation of B-Raf through the ubiquitin-proteasome pathway. By forming a ternary complex with B-Raf and an E3 ligase, it brings the target protein into proximity with the ubiquitination machinery. The subsequent polyubiquitination of B-Raf serves as a signal for its recognition and degradation by the 26S proteasome. This event leads to the suppression of downstream signaling through the MAPK/ERK pathway, as evidenced by reduced phosphorylation of ERK (p-ERK).[4]





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